molecular formula C27H27N5OS B11694872 N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11694872
M. Wt: 469.6 g/mol
InChI Key: LMOXVALZDISTMZ-MTDXEUNCSA-N
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Description

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring, a hydrazide group, and a tert-butylphenyl moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the condensation of 4-tert-butylbenzaldehyde with 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, disrupt microbial cell walls, or interfere with cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide stands out due to its tert-butylphenyl moiety, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .

Properties

Molecular Formula

C27H27N5OS

Molecular Weight

469.6 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C27H27N5OS/c1-27(2,3)22-16-14-20(15-17-22)18-28-29-24(33)19-34-26-31-30-25(21-10-6-4-7-11-21)32(26)23-12-8-5-9-13-23/h4-18H,19H2,1-3H3,(H,29,33)/b28-18+

InChI Key

LMOXVALZDISTMZ-MTDXEUNCSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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